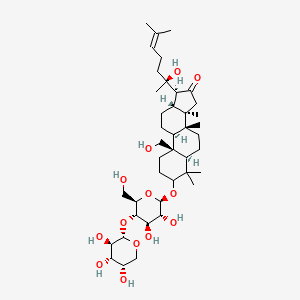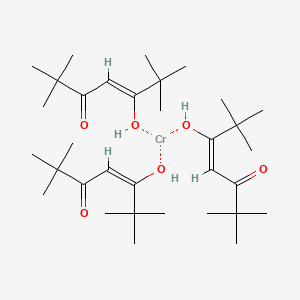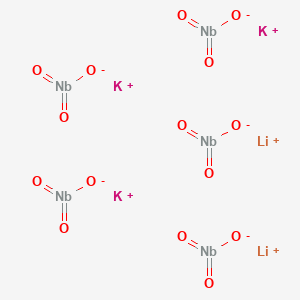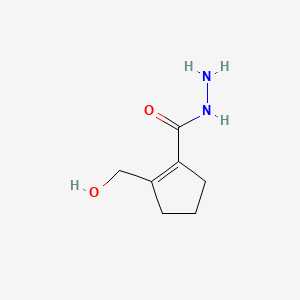
BACOSIDE A
Vue d'ensemble
Description
This compound is a mixture of dammarane-type triterpenoid saponins, which includes bacoside A3, bacopaside II, and jujubogenin isomers of bacopasaponin C . Bacoside A has been traditionally used in Ayurvedic medicine for its cognitive-enhancing properties and is known for its potential therapeutic effects in treating various neurological disorders .
Applications De Recherche Scientifique
Bacoside A has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and potential to undergo various chemical modifications.
Biology: this compound is investigated for its role in enhancing cognitive functions and neuroprotection.
Medicine: It is used in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Mécanisme D'action
Bacoside A has been found to have neuroprotective effects. The mechanism involved in neuroprotection from bacoside is an increment of antioxidant properties or detoxing and merging of free radical scavenging ions of metal . It also regulates the levels of different neurotransmitters in the brain . This compound has been implicated in memory and cognition .
Orientations Futures
The future direction of Bacoside A research is likely to focus on its pharmaceutical applications, particularly its potential to treat various disorders like Alzheimer’s, Parkinson’s, cancer, ulcer, bronchitis, asthma, and a number of other diseases . There is also interest in enhancing the production of this compound using various biotechnological approaches .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bacoside A involves the extraction from Bacopa monnieri. The process typically includes drying the plant material, powdering it, and then extracting the active compounds using solvents such as ethanol or methanol . The extract is then concentrated and purified using techniques like chromatography to isolate this compound.
Industrial Production Methods: Industrial production of this compound can be enhanced using biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture . These methods provide essential media, nutrients, and optimum growth conditions to improve the yield of bacosides. Bioreactors are also employed for large-scale production, offering a controlled environment for the growth of Bacopa monnieri .
Analyse Des Réactions Chimiques
Types of Reactions: Bacoside A undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Oxidation: Oxidative reactions can modify the triterpenoid structure, potentially altering its biological activity.
Glycosylation: This reaction involves the addition of sugar moieties to the aglycone, forming glycosides.
Major Products Formed: The major products formed from these reactions include various aglycones and their derivatives, such as ebelin lactone and bacogenin A1 .
Comparaison Avec Des Composés Similaires
Bacoside B: Another major bacoside found in Bacopa monnieri, known for its cognitive-enhancing properties.
Bacopaside I: A related compound with similar neuroprotective effects.
Bacopasaponin C: A saponin that co-occurs with bacoside A and has similar therapeutic properties.
Uniqueness of this compound: this compound is unique due to its combination of multiple glycosidic saponins, which contribute to its potent cognitive-enhancing and neuroprotective effects . Its ability to modulate multiple molecular targets and pathways makes it a valuable compound in the treatment of neurological disorders .
Propriétés
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22-,24+,25-,26+,27+,28?,29-,30+,31-,32-,33-,34-,35+,36+,38-,39-,40+,41-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCTWIIDXXXXAR-CYGHALRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@@H]1[C@H]2CC[C@H]3[C@]([C@@]2(CC1=O)C)(CC[C@@H]4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)CO)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
769.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11028-00-5 | |
| Record name | Bacoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011028005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the chemical nature of Bacoside A?
A1: this compound is not a single compound but a complex mixture of saponins. [] The most significant constituents identified are bacoside A3, bacopaside II, the jujubogenin isomer of bacopasaponin C (bacopaside X), and bacopasaponin C. [, ]
Q2: Is there information available on the molecular formula and weight of the individual constituents of this compound?
A2: While the provided research papers discuss the separation and analysis of this compound components, they don't explicitly state the molecular formula or weight of each individual constituent.
Q3: How stable is this compound under different storage conditions?
A3: Studies indicate that Bacopa monnieri plant material, the source of this compound, is richer in saponin content when stored under long-term conditions (30°C and 65% RH) compared to accelerated (40°C and 75% RH) or real-time conditions. [] This suggests that cooler temperatures and controlled humidity could be beneficial for preserving this compound content.
Q4: What formulation strategies have been explored to enhance this compound's solubility and bioavailability?
A4: Research suggests that this compound's poor solubility hinders its bioavailability. Scientists have investigated Self Nanoemulsifying Drug Delivery Systems (SNEDDS) to overcome this limitation. These systems, composed of oils, surfactants, and co-surfactants, demonstrated improved drug release and diffusion rates in in vitro and ex vivo studies, respectively. []
Q5: Have researchers explored proniosomes as a potential delivery system for this compound?
A5: Yes, studies have investigated the use of proniosomes, a specialized drug delivery system, to enhance the therapeutic efficacy of this compound. Results indicate that this compound-loaded proniosomes provided sustained drug release, offering potential benefits for protecting Blood-Brain Barrier integrity. []
Q6: What is the primary mechanism of action of this compound in the brain?
A6: While the exact mechanism is still under investigation, research suggests that this compound, or its metabolites, might exert neuroprotective effects through several pathways. These include:
- Regulation of Neurotransmitter Systems: this compound components have shown binding affinity towards muscarinic M1 and serotonin 5-HT2A receptors in vitro. These receptors are implicated in memory and cognitive function. []
- Antioxidant Activity: this compound demonstrates antioxidant properties by scavenging free radicals, suppressing lipid peroxidation, and activating antioxidant enzymes in the brain. [, ]
- Modulation of Notch Signaling: In glioblastoma cell lines, this compound induced cell cycle arrest and apoptosis, potentially by influencing the Notch signaling pathway. []
Q7: How does this compound impact the Blood-Brain Barrier (BBB)?
A7: Research indicates this compound may help preserve the integrity of the BBB, a critical barrier that regulates the passage of substances into the brain. Animal studies show that this compound treatment reduces Evan's Blue dye extravasation into the brain, indicating minimized BBB disruption. This protective effect is potentially linked to increased expression of the tight junction protein occludin and the antioxidant response factor Nrf2. []
Q8: Does this compound interact with drug-metabolizing enzymes or drug transporters?
A8: The provided research doesn't provide specific details on the interaction of this compound with drug-metabolizing enzymes or drug transporters. This aspect requires further investigation.
Q9: What are the potential therapeutic applications of this compound supported by scientific evidence?
A9: Based on preclinical studies, this compound shows potential in the following areas:
- Cognitive Enhancement: Traditionally used for memory enhancement, this compound has shown positive effects in animal models, supporting its potential for improving cognitive function. [, ]
- Neuroprotection: this compound exhibits neuroprotective properties in various models, including those related to oxidative stress, cigarette smoke exposure, and morphine withdrawal. [, , ]
- Anti-inflammatory and Wound Healing: Studies suggest that this compound may reduce inflammation and promote wound healing, potentially by modulating the expression of transforming growth factor beta-1 (TGF-β1). []
Q10: Are there clinical trials on this compound?
A10: The provided research papers mainly focus on preclinical studies. While they highlight the therapeutic potential of this compound, further research, including clinical trials, is necessary to confirm these findings in humans.
Q11: Are there any known instances of resistance to this compound?
A11: The provided research papers do not discuss any specific mechanisms of resistance to this compound. Further research is needed to explore this aspect.
Q12: What analytical techniques are commonly employed for the quantification and standardization of this compound?
A12: Various chromatographic techniques are used to analyze this compound and its components:
- High-Performance Thin-Layer Chromatography (HPTLC): This method is widely used for qualitative and quantitative analysis of this compound in plant material and formulations. [, , , , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and sensitivity for separating and quantifying this compound components. [, , , , , ]
- Supercritical Fluid Chromatography (SFC): SFC has been explored as a more environmentally friendly alternative for separating and analyzing this compound constituents. []
Q13: How can the quality of Bacopa monnieri extracts and formulations be assured?
A13: Quality control measures for Bacopa monnieri products typically include:
- Standardization: Quantifying specific marker compounds, primarily this compound and its components, using validated analytical methods like HPTLC or HPLC. [, , , , ]
- Stability Testing: Assessing the stability of this compound content under various storage conditions to determine shelf life and ensure product quality over time. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B576749.png)

![[(3aR,4R,4aS,8R,8aR,9aS)-4-acetyloxy-5,8a-dimethyl-3-methylidene-2-oxo-4,4a,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-8-yl] acetate](/img/structure/B576751.png)










